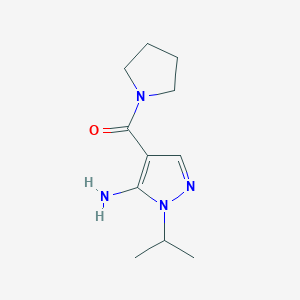

1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

(5-amino-1-propan-2-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8(2)15-10(12)9(7-13-15)11(16)14-5-3-4-6-14/h7-8H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCDBLALABWQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)N2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the pyrrolidine-1-carbonyl group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Addition of the isopropyl group: The final step involves the alkylation of the pyrazole ring with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or pyrrolidine-1-carbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole carboxylic acid, while reduction could produce a pyrazole amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of the target compound and its analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Estimated based on molecular formula.

Functional Group Impact

- Pyrrolidine-1-carbonyl (Target Compound): The amide group enables hydrogen bonding, improving solubility and target interaction compared to nonpolar substituents like aryl or alkyl groups .

- Fluorophenyl/Chlorophenyl () : Halogenated aryl groups enhance lipophilicity and may improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties

- Solubility : The pyrrolidine carbonyl in the target compound likely increases polarity compared to analogs with aryl or CF₃ groups, suggesting moderate aqueous solubility.

- Melting Points : Analogs with nitro or hydrazine groups (e.g., 194–195°C for compound 20a in ) exhibit higher melting points due to stronger intermolecular forces, whereas the target compound’s melting point may be lower due to the flexible pyrrolidine moiety .

Biological Activity

1-(Propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a propan-2-yl group and a pyrrolidine carbonyl moiety. Its molecular formula is with a molecular weight of approximately 230.30 g/mol. The structure allows for various interactions with biological targets, contributing to its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine. This compound has shown significant antiproliferative effects against various cancer cell lines:

- In vitro Studies : The compound exhibited sub-micromolar antiproliferative activity with GI50 values ranging from 0.127 to 0.560 μM against 13 different cancer cell lines, indicating its potential as a potent anticancer agent .

| Cancer Cell Line | GI50 (μM) |

|---|---|

| Cell Line A | 0.127 |

| Cell Line B | 0.250 |

| Cell Line C | 0.560 |

The mechanism underlying the anticancer activity involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. In ovarian cancer cells, treatment with this compound resulted in reduced phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis .

Anti-inflammatory and Antibacterial Activities

In addition to anticancer properties, pyrazole derivatives have been reported to exhibit anti-inflammatory and antibacterial activities. For instance, compounds within this class have demonstrated efficacy against bacterial strains and have been explored for their potential in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly impact potency and selectivity:

- Substituents : The presence of electron-withdrawing groups (e.g., halogens) has been associated with enhanced anticancer activity.

- Linker Variations : Altering the pyrrolidine carbonyl moiety can influence binding affinity to biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in cancer therapy:

- Combination Therapy : A study investigated the synergistic effects of combining 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated enhanced cytotoxicity when used in combination, particularly in MDA-MB-231 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.